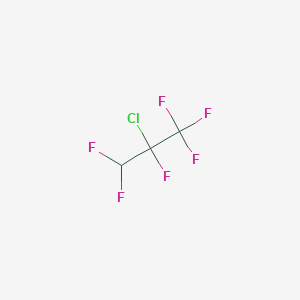
2-Chloro-1,1,1,2,3,3-hexafluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,1,1,2,3,3-hexafluoropropane is a chemical compound with the molecular formula C3HClF6. It is known for its use as a refrigerant and its role in various industrial applications. This compound is also recognized for its environmental impact, particularly its potential to deplete the ozone layer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-1,1,1,2,3,3-hexafluoropropane can be synthesized through the dechlorofluorination of 1,1,1,2,2-pentafluoro-3,3-dichloropropane and/or 1,1,2,2,3-pentafluoro-1,3-dichloropropane by hydrogen in the presence of a metal oxide catalyst . Another method involves the synthesis from 1,1,2-trichloro-3,3,3-trifluoropropene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction environments ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,1,1,2,3,3-hexafluoropropane undergoes various chemical reactions, including substitution reactions. These reactions often involve the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen and metal oxide catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, dechlorofluorination can produce tetrafluorochloropropene .
Aplicaciones Científicas De Investigación
2-Chloro-1,1,1,2,3,3-hexafluoropropane has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential use in medical applications, although its environmental impact limits its widespread use.
Industry: Primarily used as a refrigerant and in other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,1,1,2,3,3-hexafluoropropane involves its interaction with specific molecular targets. The compound’s effects are mediated through its chemical properties, which allow it to participate in various reactions. The exact molecular pathways involved depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-chloropropane
- 1,1,1,2,2,3,3-Heptafluoropropane
- 1,1,1,2,3,3,3-Heptafluoropropane
Uniqueness
2-Chloro-1,1,1,2,3,3-hexafluoropropane is unique due to its specific chemical structure and properties. Its ability to undergo specific reactions and its use as a refrigerant distinguish it from other similar compounds .
Propiedades
IUPAC Name |
2-chloro-1,1,1,2,3,3-hexafluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF6/c4-2(7,1(5)6)3(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDLWHGUKGDYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510943 |
Source


|
| Record name | 2-Chloro-1,1,1,2,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51346-64-6 |
Source


|
| Record name | 2-Chloro-1,1,1,2,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


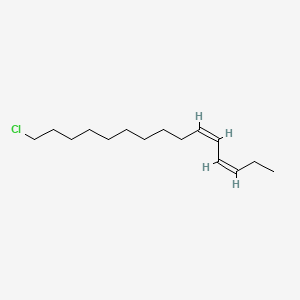



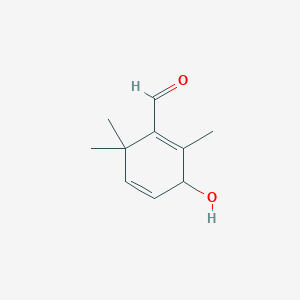
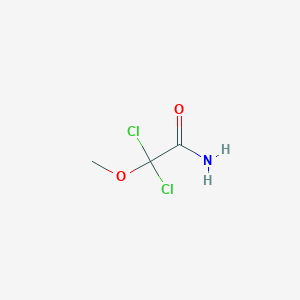

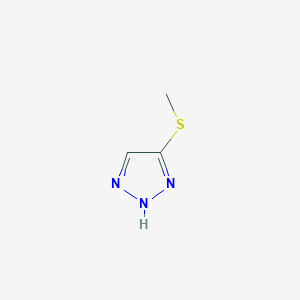

![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)
